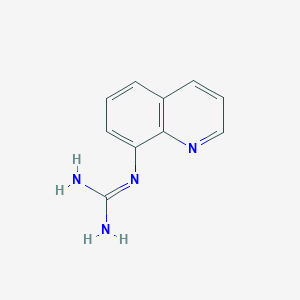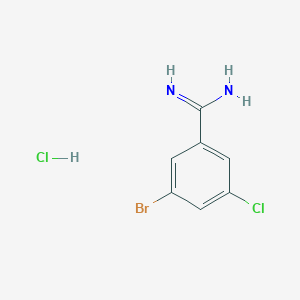
3-Bromo-5-chlorobenzimidamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chlorobenzimidamide Hydrochloride is a chemical compound with significant applications in organic synthesis and scientific research. It is known for its unique structure, which includes both bromine and chlorine substituents on a benzimidamide core, making it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chlorobenzimidamide Hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, benzimidamide, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 3 and 5 positions, respectively.
Hydrochloride Formation: The resulting 3-Bromo-5-chlorobenzimidamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chlorobenzimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-5-chlorobenzimidamide Hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chlorobenzimidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-chlorobenzaldehyde: This compound shares a similar structure but has an aldehyde group instead of an amide group.
3-Bromo-5-chlorobenzoic acid: Similar structure with a carboxylic acid group.
3-Bromo-5-chlorobenzonitrile: Contains a nitrile group instead of an amide group.
Uniqueness
3-Bromo-5-chlorobenzimidamide Hydrochloride is unique due to its specific combination of bromine and chlorine substituents on a benzimidamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H7BrCl2N2 |
|---|---|
Peso molecular |
269.95 g/mol |
Nombre IUPAC |
3-bromo-5-chlorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6BrClN2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H |
Clave InChI |
DRKDQBYYJVCYBC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Br)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


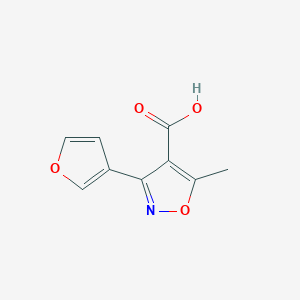

![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)
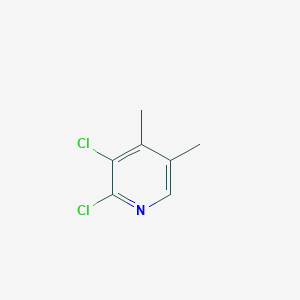
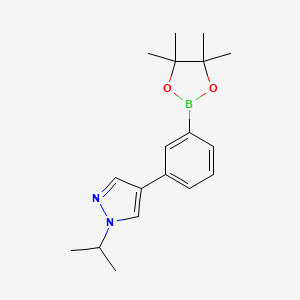
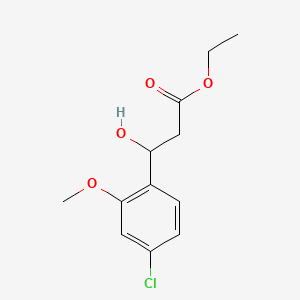

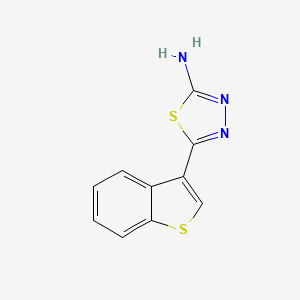
![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
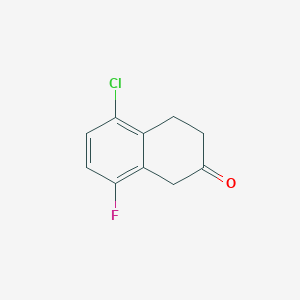
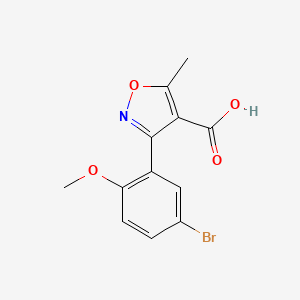
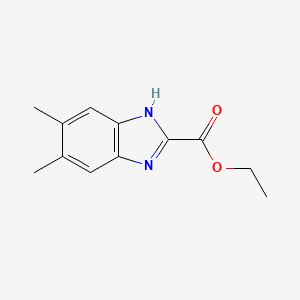
![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
